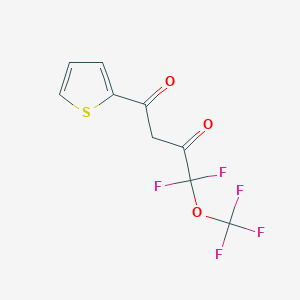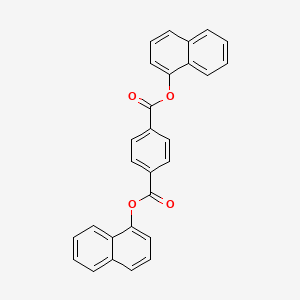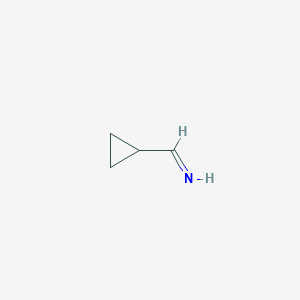
Cyclopropanemethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanemethanimine is an organic compound characterized by a cyclopropane ring attached to a methanimine group The unique structure of cyclopropane, with its three-membered ring, imparts significant strain and reactivity to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropanemethanimine can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with formaldehyde under acidic conditions. Another method includes the use of cyclopropylcarbinol and ammonia in the presence of a dehydrating agent.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions: Cyclopropanemethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropanecarboxaldehyde.
Reduction: Reduction reactions can convert this compound to cyclopropylmethylamine.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed in substitution reactions.
Major Products:
Oxidation: Cyclopropanecarboxaldehyde
Reduction: Cyclopropylmethylamine
Substitution: Various cyclopropyl derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropanemethanimine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: this compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of cyclopropanemethanimine involves its interaction with various molecular targets. The strained cyclopropane ring makes it highly reactive, allowing it to participate in a range of chemical reactions. The imine group can form Schiff bases with aldehydes and ketones, facilitating further chemical transformations.
Comparison with Similar Compounds
Cyclopropanemethanimine can be compared with other cyclopropane derivatives such as:
Cyclopropane: A simple cycloalkane with significant ring strain.
Cyclopropylamine: A primary amine with a cyclopropane ring.
Cyclopropanecarboxaldehyde: An aldehyde derivative of cyclopropane.
Uniqueness: this compound’s combination of a cyclopropane ring and an imine group makes it unique among cyclopropane derivatives
Properties
CAS No. |
55625-05-3 |
|---|---|
Molecular Formula |
C4H7N |
Molecular Weight |
69.11 g/mol |
IUPAC Name |
cyclopropylmethanimine |
InChI |
InChI=1S/C4H7N/c5-3-4-1-2-4/h3-5H,1-2H2 |
InChI Key |
PIJQBGOSKZKPPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


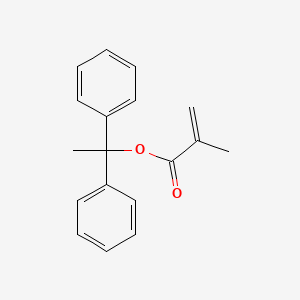
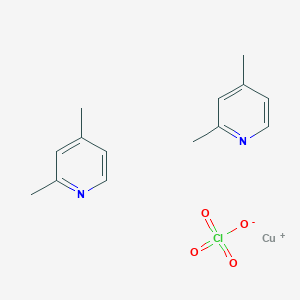
![2-Nitro-4-[(pyridin-2-yl)oxy]aniline](/img/structure/B14627199.png)
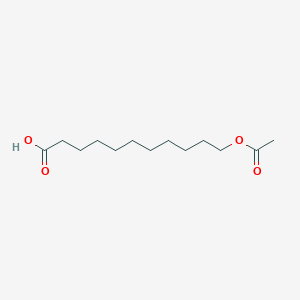
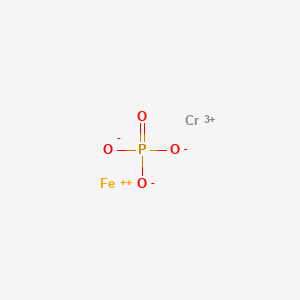
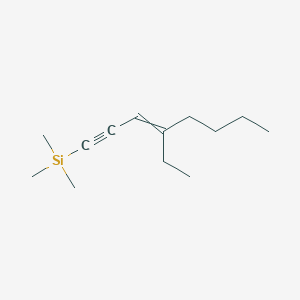
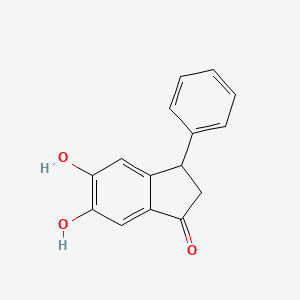
![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)
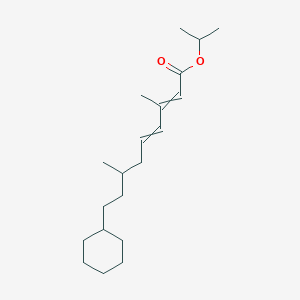
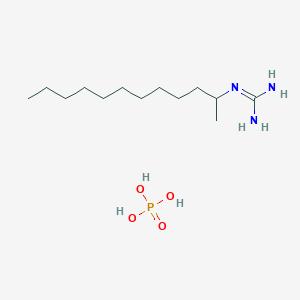
![2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl](/img/structure/B14627226.png)
